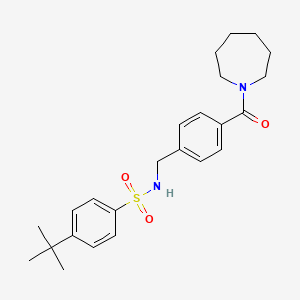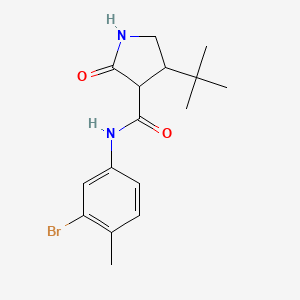
(R)-3-(Allyloxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(Allyloxy)pyrrolidine hydrochloride is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of compounds, including bioactive molecules. In
Applications De Recherche Scientifique
Asymmetric Synthesis and Building Blocks
Hydrolysis and subsequent reactions such as allylation of trichloroacetamides lead to the formation of unsaturated pyrrolidine building blocks. These blocks are pivotal in synthesizing bioactive compounds and natural products. For instance, they have been used in the asymmetric synthesis of (S)-coniine, showcasing the versatility of pyrrolidine derivatives in synthesizing alkaloids and other nitrogen-containing heterocycles (Nomura & Richards, 2009).
Catalysis and Ligand Design
In palladium-catalyzed allylic substitutions, pyrrolidinopyridines, derivatives related to pyrrolidine structures, demonstrate the importance of ligand conformation on reaction outcomes. These findings highlight the role of pyrrolidine derivatives in developing selective and efficient catalytic processes, impacting the synthesis of enantiomerically pure compounds (Stranne & Moberg, 2001).
Novel Synthetic Routes and Drug Precursors
Pyrrolidine enones, derived from 3-oxo pyrrolidine 2-phosphonates, serve as intermediates in synthesizing cis- and trans-2,5-disubstituted pyrrolidines. These structures are essential in creating precursors for medicinal chemistry, illustrating the utility of pyrrolidine derivatives in drug development (Davis et al., 2008).
Enantioselective Synthesis
Diastereoselective allylation and subsequent reactions involving (R)-phenylglycinol-derived imines lead to enantiomerically pure 2,3-disubstituted pyrrolidines. These compounds are valuable building blocks for synthesizing biologically active molecules, such as proline derivatives and natural alkaloids, showcasing the application of pyrrolidine derivatives in enantioselective synthesis (Delaye et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be versatile organocatalysts for various asymmetric reactions . They can be encapsulated into porous materials to construct novel heterogeneous catalysts .
Mode of Action
The exact mode of action of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that pyrrolidine derivatives can activate aldehydes or ketones, which is crucial for various asymmetric catalytic processes .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives are known to be involved in a series of asymmetric catalytic processes, including aldol reaction, mannich reaction, michael reaction, diels–alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine, a related compound, is known to be a colorless liquid that is miscible with water and most organic solvents .
Result of Action
The molecular and cellular effects of ®-3-(Allyloxy)pyrrolidine hydrochloride Pyrrolidine derivatives have been incorporated into porous materials to construct heterogeneous catalysts, indicating their potential role in catalysis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ®-3-(Allyloxy)pyrrolidine hydrochloride It’s known that environmental factors can significantly affect gene regulation, which could potentially influence the action of various compounds .
Propriétés
IUPAC Name |
(3R)-3-prop-2-enoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)
![2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2616487.png)
![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)
![1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine](/img/structure/B2616492.png)
![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
